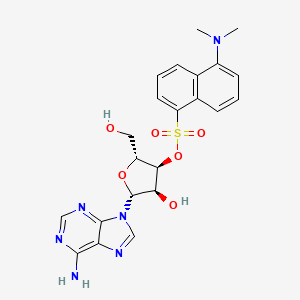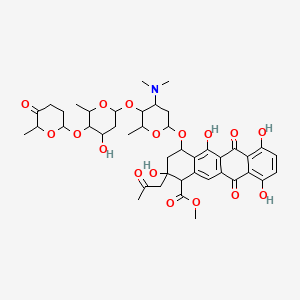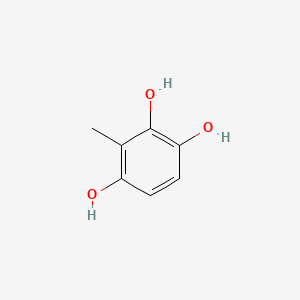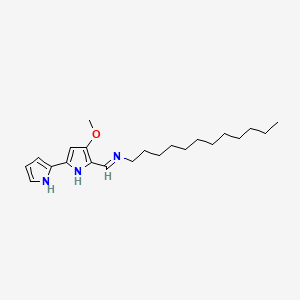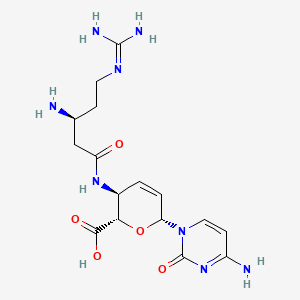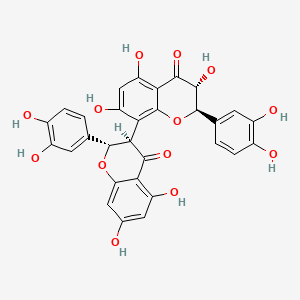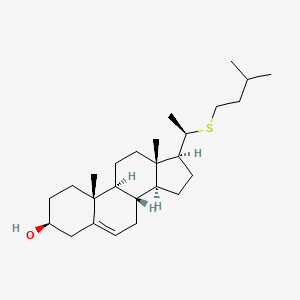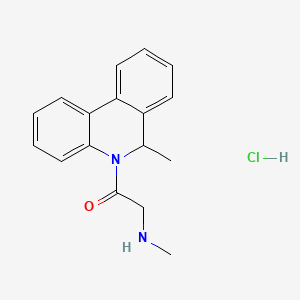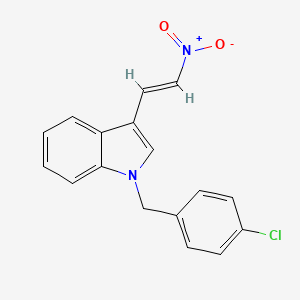
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)methyl]-3-(2-nitroethenyl)indole is a member of indoles.
Aplicaciones Científicas De Investigación
Antibacterial Activity
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole and its derivatives have been studied for their potential antibacterial properties. For instance, a derivative, 1-(o-chlorobenzyl)-2-chloro-3-(2-nitroethenyl)indole, demonstrated notable in vitro activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, showing more effectiveness than nitrofurantoin in some cases (Gatti et al., 1981).
Antifungal and Anti-Trichomonas Activity
Certain 3-(2′-nitrovinyl)indoles, including close relatives of 1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole, have been found to possess antifungal activity. Specifically, compounds like 3-(2′-methyl-2′-nitrovinyl)indole showed activity against Candida albicans, comparable to ketoconazole. Additionally, many nitrovinylindoles exhibited high activity against Trichomonas vaginalis, akin to the effectiveness of metronidazole (Canoira et al., 1989).
Synthetic Applications
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole is utilized in various synthetic applications. It serves as a precursor for the synthesis of other chemical compounds. For instance, nucleophiles have been added to 3-(2-nitrovinyl)-1H-indole under sonication and solvent-free conditions, demonstrating its utility in creating a range of molecules (Baron et al., 2012). Moreover, it has been used in the regioselective 1,4-conjugate addition of indoles to nitroolefins, showing its versatility in the synthesis of diverse 3-substituted indole derivatives (Mane et al., 2016).
Novel Compounds Synthesis
Research has also focused on synthesizing new compounds using 1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole as a base structure. For instance, a synthetic approach toward indole derivatives bearing a 2-nitroethyl group and an azole moiety was developed, highlighting the compound's significance in expanding chemical libraries (Aksenov et al., 2019).
Propiedades
Nombre del producto |
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole |
|---|---|
Fórmula molecular |
C17H13ClN2O2 |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-3-[(E)-2-nitroethenyl]indole |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-7-5-13(6-8-15)11-19-12-14(9-10-20(21)22)16-3-1-2-4-17(16)19/h1-10,12H,11H2/b10-9+ |
Clave InChI |
XTVWWLOLKMTJML-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=C/[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



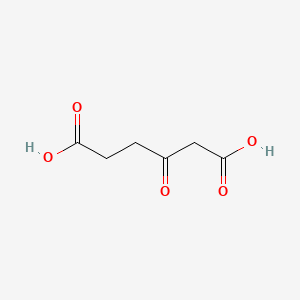
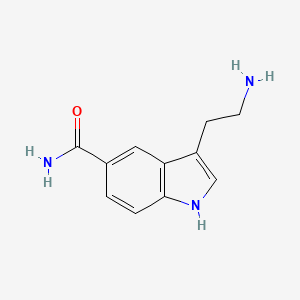
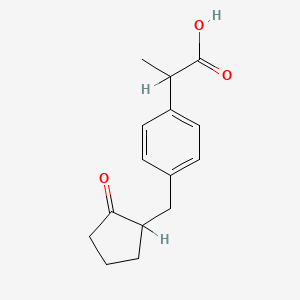
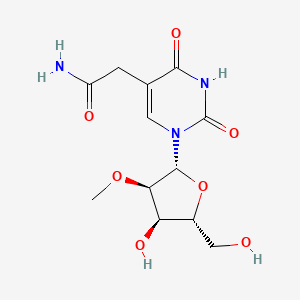
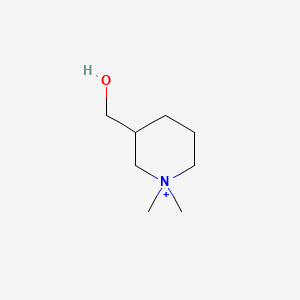
![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1209786.png)
